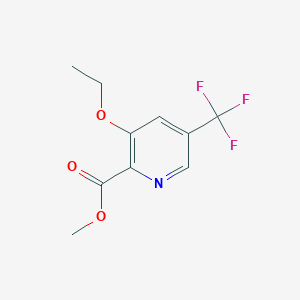
Methyl 3-ethoxy-5-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethoxy-5-(trifluoromethyl)picolinate: is a chemical compound characterized by its molecular structure, which includes a trifluoromethyl group and an ethoxy group attached to a picolinic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-ethoxypyridine-5-carboxylic acid as the starting material.
Esterification: The carboxylic acid group is then converted to its methyl ester form using methanol in the presence of a catalyst like sulfuric acid or an acid chloride reagent.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process, where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some industrial processes may employ continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ethoxy group to an ethyl ester.
Reduction: Reduction reactions may involve the reduction of the trifluoromethyl group, although this is less common.
Substitution: Substitution reactions can occur at the picolinate core, where various nucleophiles can replace the ethoxy or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Ethyl esters of the corresponding acids.
Reduction Products: Reduced forms of the trifluoromethyl group.
Substitution Products: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-ethoxy-5-(trifluoromethyl)picolinate is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in various diseases, including its use as a precursor in drug synthesis. Industry: The compound is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Methyl 3-ethoxy-5-(trifluoromethyl)picolinate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and selectivity towards specific enzymes or receptors. The exact molecular pathways depend on the specific application and target of interest.
Comparison with Similar Compounds
Methyl 3-ethoxy-5-(trifluoromethyl)aniline: This compound shares a similar structure but differs in the presence of an aniline group instead of a picolinate group.
Methyl 3-ethoxy-5-(trifluoromethyl)pyrazole: Another related compound with a pyrazole core instead of a picolinate core.
Uniqueness: Methyl 3-ethoxy-5-(trifluoromethyl)picolinate is unique due to its combination of the trifluoromethyl group and the picolinate moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
methyl 3-ethoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-7-4-6(10(11,12)13)5-14-8(7)9(15)16-2/h4-5H,3H2,1-2H3 |
InChI Key |
IAKBVEBLKACLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















